![molecular formula C22H19ClN2O3S B2886744 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate CAS No. 478079-18-4](/img/structure/B2886744.png)
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry techniques. Reactions may include condensation, substitution, or addition reactions, among others. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of organic compounds is often determined using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many organic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques. These properties are often important for understanding how the compound behaves in different environments .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the utility of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate derivatives in the synthesis of new pyran and cyanopyran Schiff bases. These compounds were synthesized through both conventional and microwave-assisted methods, revealing the influence of synthesis techniques on the yield and antimicrobial properties of the resulting compounds. The antimicrobial activities of these derivatives were assessed, indicating their potential as therapeutic agents against various bacterial and fungal strains (Debnath et al., 2020).
Catalysis and Green Chemistry
The compound has also found application in catalysis, showcasing the role of different catalysts, including organic and inorganic substances and ionic liquids, in the synthesis of its derivatives. This research highlights the compound's adaptability to green chemistry principles, focusing on catalyst efficiency and environmental impact (Hai et al., 2017).
Material Science and Corrosion Inhibition
In material science, derivatives of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate have been synthesized and their application as corrosion inhibitors has been explored. These studies have focused on the protective properties of these derivatives against corrosion in metals, utilizing both experimental and computational approaches to understand the mechanisms of action and efficiency of these compounds in various corrosive environments (Saranya et al., 2020).
Nanotechnology and Drug Delivery
Furthermore, the compound's derivatives have been researched in the context of nanotechnology and drug delivery systems. This includes investigations into their synthesis through ultrasound-assisted methods and aqueous media, emphasizing the importance of innovative synthetic strategies for improving drug delivery mechanisms (Kumbhani et al., 2022).
Theoretical and Computational Studies
Theoretical and computational studies have also been conducted on the compound's derivatives, providing insights into their molecular structures, electronic properties, and potential interactions at the atomic level. These studies utilize techniques such as density functional theory (DFT) to analyze the compound's derivatives, aiding in the understanding of their physical and chemical properties and guiding future experimental research (Chowhan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-27-22(26)20-18(13-29-16-6-4-3-5-7-16)28-21(25)17(12-24)19(20)14-8-10-15(23)11-9-14/h3-11,19H,2,13,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBYXHCCCAVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate |
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